molecular formula C17H16FN3O4 B3864443 N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide

N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide

Cat. No.: B3864443
M. Wt: 345.32 g/mol
InChI Key: VPXACEHLNKYZHY-VXLYETTFSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

IUPAC Name

N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c1-24-14-8-3-11(15(9-14)25-2)10-19-21-17(23)16(22)20-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXACEHLNKYZHY-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reacted with oxalic acid dihydrate to form the final oxamide product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial and antifungal agent.

    Medicine: Research is being conducted on the compound’s potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide can be compared with other Schiff bases and oxamides. Similar compounds include:

    N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-chlorophenyl)oxamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.

    N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-bromophenyl)oxamide: This compound has a bromine atom, which can also influence its properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide
Reactant of Route 2
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N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide

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